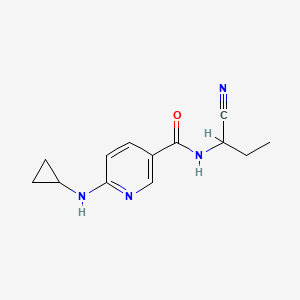
N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide, also known as CCPA, is a chemical compound that has been widely studied for its potential applications in scientific research. CCPA is a potent and selective agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that plays a key role in a variety of physiological processes.
Aplicaciones Científicas De Investigación
N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide has been used in a variety of scientific research applications due to its ability to selectively activate the A1 adenosine receptor. This receptor is involved in a number of physiological processes, including the regulation of heart rate, blood pressure, and neurotransmitter release. N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide has been shown to have potential applications in the treatment of cardiovascular disease, Parkinson's disease, and other neurological disorders.
Mecanismo De Acción
N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide acts as a selective agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that is activated by the binding of adenosine. Activation of the A1 adenosine receptor leads to the inhibition of adenylate cyclase, which in turn leads to a decrease in intracellular levels of cyclic AMP (cAMP). This results in a variety of downstream effects, including the inhibition of neurotransmitter release and the regulation of heart rate and blood pressure.
Biochemical and Physiological Effects:
N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide has a number of biochemical and physiological effects that are mediated by the activation of the A1 adenosine receptor. These effects include the inhibition of neurotransmitter release, the regulation of heart rate and blood pressure, and the modulation of immune function. N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide has also been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide for lab experiments is its selectivity for the A1 adenosine receptor. This allows researchers to selectively activate this receptor without affecting other adenosine receptors or other signaling pathways. However, N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide's potency and selectivity can also be a limitation, as it may require higher concentrations than other agonists in order to achieve the desired effects.
Direcciones Futuras
There are a number of future directions for research on N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide and its potential applications in scientific research. One area of focus is the development of more potent and selective A1 adenosine receptor agonists that can be used in lower concentrations. Another area of research is the investigation of N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide's potential applications in the treatment of neurological disorders such as Parkinson's disease. Additionally, there is ongoing research into the mechanisms of action of N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide and the downstream effects of A1 adenosine receptor activation.
Métodos De Síntesis
N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of several different chemical intermediates. The first step involves the reaction of 3-cyanopyridine with propylamine to form N-(1-cyanopropyl)pyridine-3-carboxamide. This intermediate is then reacted with cyclopropylamine to form N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide.
Propiedades
IUPAC Name |
N-(1-cyanopropyl)-6-(cyclopropylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-2-10(7-14)17-13(18)9-3-6-12(15-8-9)16-11-4-5-11/h3,6,8,10-11H,2,4-5H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCVWFAPTSSNCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=CN=C(C=C1)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

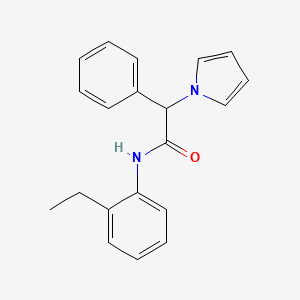
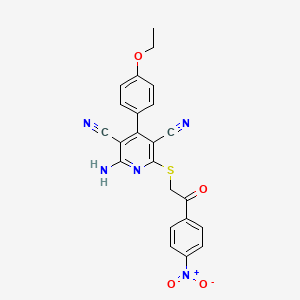
![(Z)-N-Butyl-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide](/img/structure/B2772234.png)
![3-(3,4-dimethylphenyl)sulfonyl-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2772235.png)
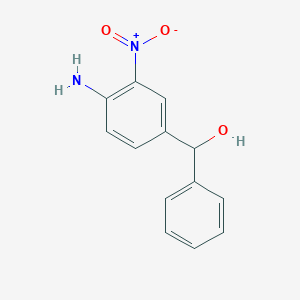
![2-[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-2-yl]-1-phenylethan-1-ol](/img/structure/B2772237.png)

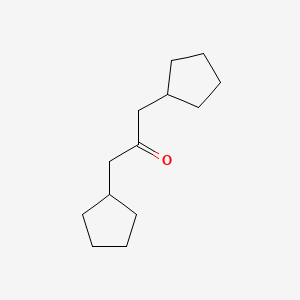
![8-(2-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2772242.png)
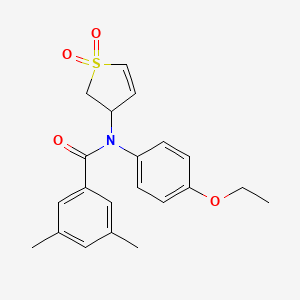
![2-[4-(4-Chlorophenyl)piperazino]quinoxaline](/img/structure/B2772248.png)
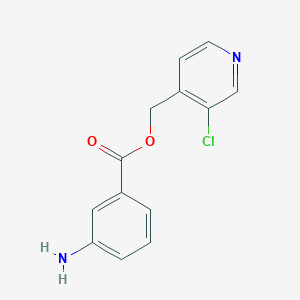
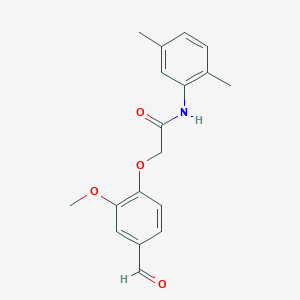
![4-(4-Methylpiperazin-1-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2772252.png)